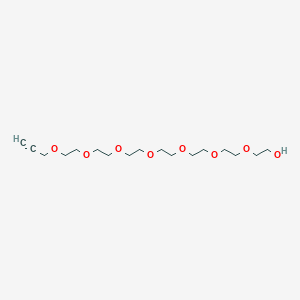

Propargyl-PEG8-alcohol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJKIPMHDKPKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Polyethylene Glycol Peg Scaffolds in Molecular Design

Polyethylene (B3416737) glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely utilized in biomedical applications. sigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the pharmacokinetic profiles of therapeutic agents. preprints.orgbiosyn.comnih.gov

The significance of PEG scaffolds in molecular design stems from several key properties:

Enhanced Solubility: PEGylation increases the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug delivery. biosyn.com

Improved Biocompatibility and Reduced Immunogenicity: PEGs are generally non-toxic, non-immunogenic, and approved by the FDA for clinical use. sigmaaldrich.comucl.ac.be The PEG chain can act as a shield, protecting the conjugated molecule from enzymatic degradation and reducing its uptake by the immune system. biosyn.comucl.ac.be

Prolonged Circulation Time: The increased hydrodynamic size of PEGylated molecules helps to reduce their renal clearance, thereby extending their circulation half-life in the body. preprints.orgnih.gov

Versatility in Molecular Design: PEGs can be synthesized in various geometries, including linear, branched, and multi-arm structures, and can be activated with a wide range of functional groups for conjugation. sigmaaldrich.com

The length of the PEG chain is a critical parameter in the design of PEGylated molecules. For instance, longer PEG chains, such as in Propargyl-PEG8-alcohol, generally lead to increased hydrophilicity and can enhance biocompatibility.

Role of Bifunctional Linkers in Contemporary Chemical Synthesis

Bifunctional linkers are molecules that possess two different reactive functional groups, allowing for the covalent linkage of two other molecules. highforceresearch.comnih.gov These "bridges" are instrumental in the design and synthesis of complex molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). medkoo.combldpharm.com

The choice of linker is critical as it can influence the properties of the final conjugate, including its stability, solubility, and biological activity. highforceresearch.comenamine.net PEG-based linkers, like Propargyl-PEG8-alcohol, are frequently employed to improve the hydrophilicity and pharmacokinetic properties of the resulting conjugates. highforceresearch.com

In the context of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation, the linker's length and composition are crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. bldpharm.comenamine.net Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic drug, and its properties can affect the stability of the ADC in circulation and the release of the drug at the target site. medkoo.comchemsrc.com

Overview of Propargyl and Hydroxyl Functionalities in Research Applications

Established Synthetic Routes for Propargyl-PEG-alcohol Derivatives

The synthesis of Propargyl-PEG-alcohol derivatives is primarily achieved through etherification reactions, where the hydroxyl group of a PEG molecule is reacted with a propargyl-containing reagent.

Etherification Strategies Utilizing Propargyl Halides

A common and direct method for synthesizing Propargyl-PEG-alcohol involves the Williamson ether synthesis. In this approach, the hydroxyl group of a polyethylene (B3416737) glycol is deprotonated by a strong base, such as sodium hydride or potassium hydroxide, to form an alkoxide. mdpi.com This alkoxide then acts as a nucleophile, attacking a propargyl halide (e.g., propargyl bromide) in a nucleophilic substitution reaction to form the desired propargyl ether. mdpi.com

An alternative strategy involves the anionic ring-opening polymerization of ethylene (B1197577) oxide. This method can be initiated by a deprotonated protected propargyl alcohol, such as 3-trimethylsilyl-2-propargyl alcohol, to create α-alkyne-ω-hydroxyl PEG chains of controlled length.

Table 1: Comparison of Etherification Strategies

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | Polyethylene glycol, Strong base (e.g., NaH, KOH), Propargyl halide (e.g., propargyl bromide) | Direct, Utilizes readily available starting materials. mdpi.com | Requires strong bases, Potential for side reactions. |

| Anionic Ring-Opening Polymerization | Ethylene oxide, Protected propargyl alcohol initiator (e.g., TMSP) | Allows for control over PEG chain length, Can produce narrow polydispersity. | Multi-step process involving protection and deprotection. |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of Propargyl-PEG-alcohol derivatives, careful control of reaction conditions is crucial. In the Williamson ether synthesis, the choice of base and solvent can significantly impact the reaction's efficiency. The use of a strong, non-nucleophilic base is preferred to minimize side reactions. The reaction temperature is also a critical parameter; for instance, in anionic ring-opening polymerization, maintaining a specific temperature can help prevent unwanted side reactions like etherification.

Purification of the final product is often achieved through column chromatography to remove unreacted starting materials and byproducts. The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Derivatization Strategies for the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group of this compound provides a versatile handle for further chemical modifications, enabling the introduction of a wide range of functional groups. creative-biolabs.commedkoo.comaxispharm.com

Conversion to Activated Esters (e.g., Nitrophenyl Carbonates)

The hydroxyl group can be converted into an activated ester, such as a p-nitrophenyl (PNP) carbonate, to facilitate subsequent reactions with nucleophiles like amines. This is often achieved by reacting the alcohol with p-nitrophenyl chloroformate. nih.gov These activated esters are valuable intermediates in the synthesis of more complex molecules, including bioconjugates and PROteolysis TArgeting Chimeras (PROTACs). iris-biotech.de The p-nitrophenyl group is a good leaving group, making the carbonate susceptible to nucleophilic attack.

Formation of Halide Derivatives for Nucleophilic Substitution

The hydroxyl group can be transformed into a halide (e.g., chloride, bromide) to create a good leaving group for subsequent nucleophilic substitution reactions. mdpi.com This conversion can be accomplished using various halogenating agents. The resulting halide derivative can then be reacted with a wide range of nucleophiles to introduce different functionalities. For instance, reaction with sodium azide (B81097) can produce an azido-terminated PEG, which can then be reduced to an amine. mdpi.com

Synthesis of Aminated Derivatives

The synthesis of aminated Propargyl-PEG derivatives can be achieved through a two-step process. First, the terminal hydroxyl group is activated, typically by conversion to a sulfonate ester (e.g., mesylate or tosylate) or a halide. mdpi.com This is followed by nucleophilic substitution with an amine source. A common method involves reaction with sodium azide to form a PEG-azide intermediate, which is then reduced to the amine via the Staudinger reaction. mdpi.com This approach is often preferred as it can lead to higher purity and yield compared to direct amination. mdpi.com Alternatively, direct amination of propargylic alcohols can be catalyzed by transition metals like iron(III) chloride. organic-chemistry.org

Table 2: Derivatization of the Terminal Hydroxyl Group

| Derivatization Strategy | Key Reagents | Resulting Functional Group | Key Application |

|---|---|---|---|

| Conversion to Activated Esters | p-Nitrophenyl chloroformate | Nitrophenyl Carbonate | Acylation of amines. nih.goviris-biotech.de |

| Formation of Halide Derivatives | Halogenating agents (e.g., SOCl₂, PBr₃) | Halide (Cl, Br) | Nucleophilic substitution reactions. mdpi.com |

| Synthesis of Aminated Derivatives | 1. Mesyl chloride/Tosyl chloride, 2. Sodium azide, 3. Reducing agent (e.g., PPh₃) | Amine | Further conjugation with carboxylic acids, etc. mdpi.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The propargyl group of this compound is primarily utilized in CuAAC reactions. axispharm.com This reaction involves the [3+2] cycloaddition between the terminal alkyne of the propargyl group and an azide-functionalized molecule to form a stable 1,4-disubstituted triazole ring. iris-biotech.de The reaction is known for its high efficiency, selectivity, and biocompatibility under aqueous conditions. iris-biotech.deaxispharm.com

The kinetics of CuAAC reactions are influenced by several factors, including the electronic properties and steric hindrance of both the alkyne and azide reactants. mdpi.com Studies on similar systems using propargyl alcohol have shown that azides with electron-withdrawing groups tend to react faster. mdpi.com For instance, ethyl azido-acetate shows a higher reaction rate compared to benzyl (B1604629) azide due to the electron-withdrawing nature of the adjacent ester group. mdpi.com Furthermore, primary azides generally exhibit faster kinetics than secondary azides due to reduced steric hindrance. mdpi.com The concentration of the Cu(I) catalyst is also a critical factor in the reaction rate. diva-portal.org

The table below summarizes the impact of substituent effects on the reactivity of azides in CuAAC with a propargyl group, which provides insight into the expected kinetic behavior with this compound.

| Azide Reactant | Electronic Effect | Steric Hindrance | Expected Relative Reaction Rate |

| Ethyl azido-acetate | Electron-withdrawing | Low (Primary) | Fast |

| Benzyl azide | Aromatic | Low (Primary) | Moderate |

| Methyl 2-azidopropionate | Electron-withdrawing | High (Secondary) | Slow |

| 1-Phenylethyl azide | Aromatic | High (Secondary) | Very Slow |

This table is based on general principles of CuAAC kinetics and findings from related studies. mdpi.com

The generally accepted mechanism for CuAAC involves the in-situ formation of a copper(I)-acetylide intermediate from the terminal alkyne of the propargyl group. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole and regenerate the Cu(I) catalyst. The presence of a Cu(I) source is essential, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. researchgate.net

The efficiency and biocompatibility of CuAAC reactions can be significantly enhanced by the use of copper-chelating ligands. acs.org Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation, which are common issues in aqueous, aerobic environments. iris-biotech.deissuu.com This stabilization increases the effective concentration of the active catalyst, leading to higher reaction yields and rates. issuu.com

THPTA, being a water-soluble ligand, is particularly advantageous for biological applications as it improves the biocompatibility of the catalyst system by reducing copper-mediated cytotoxicity. issuu.com The use of such ligands allows the CuAAC reaction to proceed efficiently at low catalyst concentrations, which is crucial for in vivo and in vitro biological studies. mdpi.com

The following table outlines the properties and applications of common ligands used in CuAAC reactions.

| Ligand | Solubility | Key Features | Primary Application Environment |

| TBTA | Organic Solvents | Highly effective at stabilizing Cu(I) | Organic and mixed aqueous/organic solvents |

| THPTA | Water | Reduces copper cytotoxicity, highly efficient in water | Fully aqueous and biological systems |

This table is compiled from information regarding common CuAAC ligands. iris-biotech.deissuu.com

Copper-Free Azide-Alkyne Cycloaddition (SPAAC) with Modified this compound Architectures

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. issuu.commdpi.com This has led to the development of copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.com SPAAC utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a metal catalyst. mdpi.comiris-biotech.de

To employ SPAAC, the terminal alkyne of this compound would first need to be modified into a strained alkyne, or a molecule containing a strained alkyne would be conjugated to the hydroxyl end of this compound. More commonly, a PEG linker is synthesized with a strained alkyne from the outset. mdpi.com SPAAC is advantageous for live-cell imaging and in vivo bioconjugation due to its bioorthogonality and lack of catalyst-associated toxicity. nih.gov However, the reaction kinetics of SPAAC are generally slower than CuAAC. iris-biotech.de

Reactivity of the Terminal Hydroxyl Group of this compound in Conjugation Reactions

The terminal hydroxyl group on the PEG chain of this compound provides a second site for chemical modification, allowing for the creation of heterobifunctional linkers. medkoo.comcreative-biolabs.comcd-bioparticles.net This hydroxyl group can undergo various reactions, with nucleophilic substitution being a key example. medkoo.comnih.gov

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group for subsequent nucleophilic substitution. nih.gov For instance, the hydroxyl group can be deprotonated by a strong base to form an alkoxide, which can then react with an electrophile. nih.gov A common application is the reaction with propargyl bromide after deprotonation to synthesize bis-alkyne PEG linkers. nih.gov

Alternatively, the hydroxyl group can be activated by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide. nih.gov These activated intermediates are excellent electrophiles for reaction with a wide range of nucleophiles, such as amines, thiols, or other alcohols, to form new covalent bonds. sioc-journal.cnresearchgate.net For example, sulfonylated PEG can react with sodium azide to introduce an azide group, which can then participate in click chemistry or be reduced to an amine via the Staudinger reaction. nih.gov

A summary of potential nucleophilic substitution reactions involving the terminal hydroxyl group is presented below.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Strong base (e.g., NaH), Alkyl halide | Ether |

| Esterification | Carboxylic acid, Activating agent (e.g., EDC) | Ester |

| Tosylation/Mesylation | Tosyl chloride/Mesyl chloride, Base (e.g., pyridine) | Sulfonate Ester (Good Leaving Group) |

| Azide Introduction | Tosylation followed by Sodium Azide | Azide |

This table illustrates common derivatizations of terminal hydroxyl groups on PEG chains. nih.gov

Esterification and Amidation Reactions

The terminal hydroxyl group of this compound is a primary alcohol, which can readily participate in classic alcohol derivatization reactions such as esterification and amidation.

Esterification:

The formation of an ester from this compound involves its reaction with a carboxylic acid. This reaction, known as Fischer esterification, is typically slow and reversible, requiring an acid catalyst like concentrated sulfuric acid to proceed. masterorganicchemistry.comchemguide.co.uk The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

To achieve higher yields and milder reaction conditions, coupling agents are frequently employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol of this compound to form a stable amide bond, a process often used in bioconjugation.

Amidation:

Direct amidation involving the hydroxyl group is less straightforward than esterification. However, the alcohol can be converted into a carbamate (B1207046), which contains an amide-like linkage. This is often achieved by first activating the alcohol with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting imidazolyl-carbamate intermediate can then react with a primary or secondary amine to form the desired carbamate conjugate. Alternatively, the hydroxyl group can be converted to an amine to create Propargyl-PEG8-amine, which can then readily form amide bonds with carboxylic acids. broadpharm.com

Table 1: Summary of Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Catalysts | Resulting Linkage |

| Fischer Esterification | This compound + Carboxylic Acid | H₂SO₄ (concentrated) | Ester (-O-C=O) |

| EDC Coupling | This compound + Carboxylic Acid | EDC, NHS (optional) | Ester (-O-C=O) |

| Carbamate Formation | This compound + Amine | 1,1'-Carbonyldiimidazole (CDI) | Carbamate (-O-C(=O)-N) |

Cascade and Multicomponent Reactions Involving this compound

The dual functionality of propargyl alcohols makes them excellent candidates for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step.

A notable example is the silver(I)-promoted cascade reaction involving a terminal propargyl alcohol, carbon dioxide (CO₂), and a vicinal diol. acs.orgnih.govacs.org This process provides a thermodynamically favorable route to cyclic carbonates and α-hydroxyl ketones. acs.orgacs.org The reaction is believed to proceed through the initial formation of an α-alkylidene cyclic carbonate from the reaction of the propargyl alcohol and CO₂. This intermediate is then attacked by the nucleophilic diol to generate the final products. acs.org A similar three-component reaction using propargyl alcohols, CO₂, and 2-aminoethanols, promoted by a silver/tetramethylguanidine (Ag/TMG) system, yields 2-oxazolidinones and α-hydroxyl ketones. nih.gov Mechanistic studies suggest this reaction follows a cascade pathway where TMG activates both the propargyl alcohol and the aminoethanol via hydrogen bonding. nih.gov

Propargylamines, which are valuable synthetic intermediates, are frequently synthesized via the A³ coupling reaction, a multicomponent reaction of an alkyne, an aldehyde, and an amine. nih.govresearchgate.netmdpi.com this compound can serve as the alkyne component in such reactions, allowing for the direct incorporation of the PEG linker into the final product. These reactions are often catalyzed by transition metals like copper, gold, or rhodium. mdpi.comrsc.orgcsic.es The generally accepted mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide complex generated from the propargyl alcohol and the catalyst. mdpi.com

Table 2: Examples of Cascade and Multicomponent Reactions

| Reaction Name | Components | Catalyst/Promoter | Key Products |

| Carbonate Synthesis | Propargyl Alcohol, CO₂, Vicinal Diol | Silver(I) salts | Cyclic Carbonates, α-Hydroxyl Ketones acs.orgnih.gov |

| Oxazolidinone Synthesis | Propargyl Alcohol, CO₂, 2-Aminoethanol | Ag₂O / TMG | 2-Oxazolidinones, α-Hydroxyl Ketones nih.gov |

| A³ Coupling | Propargyl Alcohol, Aldehyde, Amine | Cu, Au, or Rh salts | Propargylamines researchgate.netmdpi.comcsic.es |

Chemo- and Regioselectivity in Dual-Functionalized Reactions

Chemoselectivity refers to the ability to react with one functional group in the presence of another. With its distinct alcohol and alkyne functionalities, this compound is a prime substrate for chemoselective transformations. creative-biolabs.combroadpharm.comcd-bioparticles.net

Selective Reaction at the Hydroxyl Group:

Reactions such as esterification using EDC coupling or carbamate formation are highly chemoselective for the hydroxyl group. nih.gov The reagents and conditions used for these transformations are specifically designed to target the nucleophilic alcohol or the activated carboxylic acid, leaving the relatively unreactive alkyne group untouched. thermofisher.com This allows for the modification of the alcohol terminus while preserving the alkyne for subsequent reactions.

Selective Reaction at the Alkyne Group:

The terminal alkyne is ideal for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction is exceptionally chemoselective, forming a stable triazole linkage between the alkyne of this compound and an azide-functionalized molecule. thermofisher.comorganic-chemistry.org The reaction conditions are mild and orthogonal to most other functional groups, including alcohols, ensuring that only the alkyne reacts. organic-chemistry.orgorganic-chemistry.org

Regioselectivity:

Regioselectivity, the control over the orientation of bond formation, is also a key feature of reactions involving this compound. In the CuAAC reaction, the process is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgacs.org This is a significant advantage over the uncatalyzed Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org DFT studies suggest the regioselectivity arises from a stepwise mechanism involving a dinuclear copper-acetylide intermediate, where the electronic and steric factors of the transition state strongly favor the formation of the 1,4-product. nih.govrsc.org

Table 3: Chemo- and Regioselective Reactions of this compound

| Targeted Group | Reaction Type | Key Reagent | Product | Selectivity |

| Hydroxyl (-OH) | Esterification | Carboxylic Acid + EDC | Ester | Chemoselective (Alkyne is unreactive) |

| Alkyne (-C≡CH) | CuAAC (Click Chemistry) | Azide (R-N₃) + Cu(I) | 1,4-disubstituted Triazole | Chemoselective (Alcohol is unreactive) & Regioselective (1,4-isomer) organic-chemistry.orgacs.org |

Advanced Applications in Chemical Biology and Biomedical Sciences

Bioconjugation Strategies Utilizing Propargyl-PEG8-alcohol

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to many diagnostic and therapeutic strategies. This compound serves as a versatile heterobifunctional linker, enabling precise and efficient conjugation methodologies.

Site-specific labeling is crucial for understanding the function and localization of biomolecules without perturbing their native structure. The propargyl group of this compound is an ideal handle for this purpose, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medkoo.combroadpharm.com This reaction forms a stable and biocompatible triazole linkage with azide-modified biomolecules. creative-biolabs.comcd-bioparticles.netcd-bioparticles.net

A powerful technique for introducing the necessary azide (B81097) handle into a protein is genetic code expansion, which allows for the site-specific incorporation of noncanonical amino acids (ncAAs) containing an azide group directly into the protein's structure during cellular synthesis. iris-biotech.de Once the azide-modified protein is expressed and purified, this compound (or a derivative carrying a fluorescent dye, affinity tag, or drug) can be attached with high specificity and yield. iris-biotech.deiris-biotech.de This approach has been used for the precise labeling of peptides and other biomolecules. iris-biotech.de The utility of such clickable linkers has been demonstrated in the high-yield attachment to peptides like cyclo-(Arg-Gly-Asp-D-Phe-Lys) (cRGDfK) and fluorophores such as sulfo-rhodamine B. nih.gov

| Component | Role in Site-Specific Labeling | Resulting Linkage |

| Propargyl Group | The alkyne handle on the PEG linker, participates in the cycloaddition reaction. broadpharm.com | Covalent Triazole Ring |

| Azide Group | The reactive partner, incorporated into a biomolecule (e.g., protein, peptide). iris-biotech.de | Covalent Triazole Ring |

| Copper(I) Catalyst | Facilitates the regioselective [3+2] cycloaddition reaction. iris-biotech.de | Covalent Triazole Ring |

The immobilization of biomolecules onto solid supports is essential for a wide range of applications, including diagnostics, biocatalysis, and high-throughput screening. This compound can be readily adapted for covalent immobilization strategies. For instance, its hydroxyl group can be activated or converted into another functional group, such as an N-hydroxysuccinimide (NHS) ester. google.com

In one documented strategy, the NHS ester derivative of Propargyl-PEG8 was used to modify primary amine groups (e.g., lysine (B10760008) residues) on the surface of the protein streptavidin. google.com The now-propargylated protein could then be "clicked" onto a solid support functionalized with azide groups, achieving stable, covalent immobilization. google.comgoogle.com The covalent attachment of enzymes to supports has been shown to enhance their structural stability, thermal activity, and tolerance to organic solvents. nih.gov A significant challenge in immobilization is controlling the orientation of the biomolecule to ensure its active site remains accessible. acs.org It has been noted that in some cases, only a small fraction of immobilized proteins may adopt a favorable orientation for biological recognition. acs.org

| Component | Function in Immobilization | Example |

| Solid Support | The surface onto which the biomolecule is attached (e.g., beads, nanoparticles, plates). | Azide-functionalized magnetic beads |

| Linker | Covalently connects the biomolecule to the support. | Propargyl-PEG8-NHS ester |

| Biomolecule | The biological entity to be immobilized (e.g., enzyme, antibody). | Streptavidin google.com |

Multifunctional probes that combine targeting, imaging, and/or therapeutic capabilities in a single molecule are at the forefront of biomedical research. This compound is an excellent scaffold for building these complex constructs due to its dual reactivity and spacing properties. axispharm.com The PEG linker serves as a spacer between the different functional moieties and can be used to attach targeting ligands for improved therapeutic precision. axispharm.com

For example, a multifunctional probe can be synthesized by first attaching a targeting ligand (e.g., a peptide that binds to cancer cells) to the hydroxyl end of the linker. nih.gov Subsequently, an imaging agent (e.g., a fluorophore or a radionuclide chelator) modified with an azide group can be attached to the propargyl end via click chemistry. nih.gov This creates a probe capable of selectively accumulating in target tissue and reporting its location through imaging. This strategy has been applied in the development of quinic acid-conjugated nanoparticles for targeting solid tumors, where a PEG linker connects the targeting ligand to the nanoparticle core. nih.gov

| Probe Component | Function | Example Moiety |

| Targeting Moiety | Directs the probe to a specific biological target (e.g., receptor, cell type). | cRGDfK peptide nih.gov |

| This compound | Serves as the central scaffold, linking the functional components. | N/A |

| Imaging/Therapeutic Agent | Provides the diagnostic or therapeutic action. | Sulfo-rhodamine B (fluorophore) nih.gov |

Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity. This compound and its derivatives are key components in the construction of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

ADCs are a class of targeted therapeutics composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. medchemexpress.comchemsrc.com this compound is a precursor for non-cleavable ADC linkers. creative-biolabs.commedchemexpress.comchemsrc.com In this context, the hydroxyl group can be functionalized to react with the antibody, while the propargyl group can be used to attach the cytotoxic drug via a click reaction. The PEG component of the linker is known to be beneficial in ADC development. medkoo.com

The synthesis can involve converting the alcohol to an amine (Propargyl-PEG8-NH2) or another reactive group to facilitate conjugation to the antibody's amino acid residues. medchemexpress.comchemsrc.com The resulting non-cleavable linker ensures that the drug is released only upon the complete lysosomal degradation of the antibody, which can improve the ADC's stability in circulation. The versatility of the propargyl-PEG motif also allows for the construction of more complex, cleavable linkers, such as those containing peptide sequences (e.g., Val-Ala) that can be selectively cleaved by enzymes in the tumor microenvironment. iris-biotech.de

| ADC Component | Function | Material Example |

| Antibody | Binds to a specific antigen on target cells (e.g., cancer cells). | Trastuzumab |

| Linker | Covalently attaches the drug to the antibody. | Propargyl-PEG8-derivative medchemexpress.comchemsrc.com |

| Cytotoxic Drug | A potent small molecule that induces cell death. | Monomethyl auristatin E (MMAE) |

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. axispharm.com A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. targetmol.commedchemexpress.eu This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. axispharm.comtargetmol.com

This compound serves as a foundational building block for the linker component. Its derivatives, such as Propargyl-PEG8-amine or Propargyl-PEG8-thiol, are used in PROTAC synthesis. medchemexpress.comtargetmol.com The synthesis strategy involves sequentially attaching the target protein ligand and the E3 ligase ligand to the two ends of the PEG linker. The propargyl group provides a reliable click chemistry handle for one of these conjugation steps, while the other end (derived from the alcohol) is functionalized for amide or other bond formations. The length and composition of the PEG linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

| PROTAC Component | Function | Example Moiety |

| Target Protein Ligand | Binds selectively to the protein of interest intended for degradation. | BET inhibitor (for BRD4) |

| Linker | Connects the two ligands and positions them for ternary complex formation. | Propargyl-PEG8-derivative medchemexpress.comtargetmol.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Pomalidomide axispharm.com |

Functionalization of Polymeric Nanocarriers and Liposomes

This compound is instrumental in the surface functionalization of polymeric nanocarriers and liposomes, enhancing their therapeutic potential. The propargyl group allows for the attachment of targeting ligands, such as antibodies or peptides, to the surface of these delivery vehicles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. creative-biolabs.com This functionalization enables the nanocarriers to specifically bind to receptors overexpressed on diseased cells, thereby improving drug delivery and reducing off-target effects.

The PEG component of the molecule plays a crucial role in the in vivo performance of these nanocarriers. The hydrophilic PEG chains form a protective layer on the surface, which can reduce recognition by the immune system and prolong circulation time in the bloodstream. beilstein-journals.org This "stealth" effect allows for greater accumulation of the nanocarriers at the target site. allinno.com The functionalization process can involve incorporating the this compound into the nanocarrier structure during its formation or attaching it to the surface of pre-formed nanoparticles. nih.gov

Table 1: Applications in Nanocarrier and Liposome Functionalization

| Application | Description | Key Benefit |

|---|---|---|

| Targeted Drug Delivery | Attachment of specific ligands (e.g., antibodies, peptides) to the nanocarrier surface. | Enhanced delivery of therapeutic agents to specific cells or tissues. |

| Prolonged Circulation | The PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the immune system. | Increased half-life of the nanocarrier in the bloodstream, allowing more time to reach the target. beilstein-journals.orgallinno.com |

| Controlled Release | The linker can be designed to be cleavable under specific physiological conditions, releasing the drug at the target site. | Spatially and temporally controlled drug release, improving efficacy and reducing side effects. |

Strategies for Enhanced Solubility and Biocompatibility

The inherent properties of the polyethylene (B3416737) glycol (PEG) chain in this compound significantly contribute to the enhanced solubility and biocompatibility of the molecules it is conjugated to. PEG is a hydrophilic and biocompatible polymer that can increase the water solubility of hydrophobic drugs and biomolecules. allinno.com This is particularly important for the formulation of intravenous therapeutics.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. allinno.com The PEG8 chain in this compound provides a balance between sufficient length to confer desirable properties and a defined structure. This modification can mask antigenic sites on proteins, reducing their immunogenicity. allinno.com The biocompatibility of PEG also minimizes adverse reactions when the conjugated molecule is introduced into the body.

Table 2: Impact of PEGylation on Solubility and Biocompatibility

| Property | Effect of this compound | Scientific Rationale |

|---|---|---|

| Aqueous Solubility | Increases the solubility of hydrophobic molecules. | The hydrophilic ethylene (B1197577) glycol units of the PEG chain interact favorably with water molecules. allinno.com |

| Biocompatibility | Generally considered non-toxic and non-immunogenic. | PEG is known for its low toxicity and ability to reduce the immunogenic response to conjugated molecules. beilstein-journals.orgallinno.com |

| Pharmacokinetics | Can prolong the in vivo circulation time of conjugated drugs. | The hydrated PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance. allinno.com |

Biomaterials Science and Engineering Applications

Hydrogel Synthesis and Functionalization

This compound is a valuable building block in the synthesis and functionalization of hydrogels for biomedical applications. Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water while maintaining their structural integrity. polimi.it The bifunctional nature of this compound allows it to act as both a crosslinker and a point of functionalization within the hydrogel network.

The terminal propargyl group can participate in click chemistry reactions with azide-functionalized polymers or crosslinkers to form the hydrogel network. polimi.it This method of hydrogel formation is highly efficient and occurs under mild conditions, which is advantageous for encapsulating sensitive biological molecules like cells or proteins. The hydroxyl group on the other end of the PEG chain can be used to attach bioactive molecules, such as growth factors or cell adhesion peptides, to the hydrogel matrix, thereby tailoring its biological properties. creative-biolabs.comcd-bioparticles.net

Polymer Network Formation and Crosslinking

The formation of well-defined polymer networks is crucial for creating biomaterials with specific mechanical and chemical properties. This compound facilitates the creation of such networks through controlled crosslinking reactions. The propargyl groups can be crosslinked with molecules containing two or more azide groups, leading to the formation of a stable triazole linkage. creative-biolabs.com This "click" crosslinking approach offers several advantages over traditional methods, including high specificity, quantitative yields, and tolerance to a wide range of functional groups and reaction conditions. iris-biotech.de

This precise control over the crosslinking chemistry allows for the engineering of polymer networks with tunable properties, such as swelling ratio, degradation rate, and mechanical strength. polimi.it These tailored networks are essential for applications like tissue engineering scaffolds, controlled-release drug delivery systems, and biosensors. The incorporation of the flexible PEG8 spacer can also influence the physical properties of the resulting network, imparting hydrophilicity and flexibility.

Integration into Advanced Polymer Architectures

The versatility of this compound extends to its use in constructing complex and advanced polymer architectures. It can be used as a linker to connect different polymer chains, creating block copolymers, graft copolymers, or dendritic structures. For instance, it can be used to "click" a hydrophilic PEG chain onto a hydrophobic polymer backbone, resulting in an amphiphilic copolymer that can self-assemble into micelles or other nanostructures in an aqueous environment. beilstein-journals.org

These advanced polymer architectures have a wide range of applications. For example, amphiphilic block copolymers can encapsulate hydrophobic drugs within their core while the hydrophilic PEG shell provides stability and biocompatibility in the bloodstream. nih.gov The ability to precisely control the placement of the propargyl group allows for the design of materials with highly ordered structures and specific functionalities.

Surface Functionalization and Interface Science

The modification of surfaces at the molecular level is critical for a variety of applications, from biocompatible medical implants to advanced biosensors. This compound is an effective agent for surface functionalization due to its ability to form self-assembled monolayers (SAMs) or be covalently attached to surfaces.

The hydroxyl group can be used to anchor the molecule to a variety of substrates, such as silicon wafers or gold surfaces, through appropriate surface chemistry. nih.gov Once attached, the propargyl groups are exposed on the surface, creating a "clickable" interface. This interface can then be used to immobilize a wide range of molecules, including proteins, DNA, and carbohydrates, that have been functionalized with an azide group. creative-biolabs.com The PEG8 spacer serves to distance the immobilized biomolecule from the surface, which can help to preserve its biological activity by reducing steric hindrance and non-specific interactions with the substrate. This approach has been used to create bio-functionalized surfaces for applications in diagnostics, cell culture, and fundamental studies of biological interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| Poly(d,l-lactide-co-glycolide) (PLGA) |

| Polyvinyl alcohol |

| Polylactide-polyethylene glycol (PLA-PEG) |

| Biotin |

| Folic acid |

| Propargyl alcohol |

| Ethylene glycol monoethyl ether (EGMEE) |

| Diethylene glycol monomethyl ether (DEGMEE) |

| MeO-PEG8-propargyl |

| 2-azidoethyl α-ᴅ-mannopyranoside |

| Poly(ethylene glycol) methyl ether methacrylate (B99206) |

| Ethyl 2-bromo-2-methylpropionate |

| Polyisoprene-block-poly(ethylene glycol) (PI-b-PEG) |

| Sec-butyllithium |

| Ethylene oxide |

| Acetic acid |

| Diphenyl methyl potassium (DPMP) |

| Tris(benzyltriazolylmethyl)amine (TBTA) |

| THPTA |

| Alkyne-PEG(4)-Val-Ala-PAB-Cl |

| Alkyne-PEG(4)-Val-Ala-PAB-PNP |

| Propargyl bromide |

| Sodium hydride |

| Isopropyl alcohol |

| Methanol |

| Chloroform |

| Poly(1-vinylpyrrolidone-co-2-dimethylaminoethylmethacrylate)-PVP |

| Heparin |

| N-methyl-2-pyrrolidone |

| Triethylamine |

| Acrylic acid |

| Methoxy poly(ethylene glycol)methacrylate |

| Benzophenone |

| Thioxanthone |

| Trityl chloride |

| Tosyl chloride |

| Mesyl chloride |

| Pyridine |

| Glycidyl propargyl ether |

| Dibenzocyclooctyne amine (DBCO) |

| Bicyclononyne (BCN) |

| Ribavirin |

| Nitrophenylcarbonate-PEG |

| Interferon alfa-2a |

| Doxorubicin |

| Camptothecin |

| Methotrexate |

| Cisplatin |

| Tumor necrosis factors |

| SPDP-PEGn-COOH |

| SPDP-PEGn-NHS ester |

| Tbdms-PEGn-alcohol |

| t-Boc-Aminooxy-PEGn-azide |

| t-Boc-Aminooxy-PEGn-NHS ester |

| Tos-PEGn-acid |

| Tos-PEGn-CH2COOH |

| Tos-PEGn-COOtBu |

| Propargyl-PEGn-alcohol |

| Propargyl-PEGn-CH2COOH |

| Propargyl-PEGn-CH2COO-NHS ester |

| Propargyl-PEGn-CH2COOtBu |

| Propargyl-PEGn-COOtBu |

| Propargyl-PEGn-NHBoc |

| Propargyl-PEG2-alcohol |

| Propargyl-PEG3-alcohol |

| Propargyl-PEG4-alcohol |

| Propargyl-PEG5-alcohol |

| Propargyl-PEG6-alcohol |

| Propargyl-PEG6-amine |

| Benzyl-PEG6-alcohol |

| Amino-PEG6-alcohol |

| Hydroxy-PEG1-CH2-Boc |

| Mal-amido-PEG8-NHS ester |

| Bis-PEG9-NHS ester |

| NH2-PEG9-acid |

| Biotin-PEG2-NH-Boc |

| Biotin-PEG3-amine |

| Bis-PEG10-NHS ester |

| Fmoc-N-amido-PEG36-acid |

| PEG-(CH2CO2H)2 |

| m-PEG4-amine |

| m-PEG2-azide |

| N-Fmoc-N’-(azido-PEG4)-L-Lysine- PFP ester |

| Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine |

| Amino-PEG8-t-Boc-hydrazide |

| (2-pyridyldithio)-PEG-propargyl |

| Ald-benzyl-PEG-propargyl |

| Ald-CH2-PEG-propargyl |

| Alkyne-ethyl-PEG-t-Butyl ester |

| Aminooxy-PEG-Propargyl |

| Aminooxyacetamide-PEG-propargyl |

| APN-C3-PEG-alkyne |

| Bis-Propargyl-PEG |

| Boc-Aminooxyacetamide-PEG-propargyl |

| Boc-HyNic-PEG-Propargyl |

| Branched Propargyl PEG |

| Bromoacetamide-PEG-propargyl |

| DNP-PEG-propargyl |

| DSPE-PEG-propargyl |

| Folate-PEG-Propargyl |

| HyNic-PEG-Propargyl |

| M-PEG-Propargyl |

| Norbornene-PEG-Propargyl |

| Propargyl PEG NHS carbonate |

| Propargyl-aliphatic-acid |

| Propargyl-aliphatic-NHS ester |

| Propargyl-aliphatic-t-Boc |

| Propargyl-aliphatic-Tos |

| Propargyl-PEG-(CH2)3-acid |

| Propargyl-PEG-(CH2)3-methyl ester |

| Propargyl-PEG-5-nitrophenyl carbonate |

| Propargyl-PEG-acid |

| Propargyl-PEG-Acrylate |

| Propargyl-PEG-amine |

| propargyl-PEG-azide |

| Propargyl-PEG-beta-D-glucose |

| Propargyl-PEG-bromide |

| Propargyl-PEG-CH2CO2-NHS |

| Propargyl-PEG-CH2CO2-NHS ester |

| Propargyl-PEG-CH2CO2H |

| Propargyl-PEG-CH2CO2tBu |

| Propargyl-PEG-Maleimide |

| Propargyl-PEG-methyl ester |

| Propargyl-PEG-methylamine |

| Propargyl-PEG-Ms |

| Propargyl-PEG-NHS ester |

| Propargyl-PEG-phosphonic acid |

| Propargyl-PEG-phosphonic acid ethyl ester |

| Propargyl-PEG-silane |

| Propargyl-PEG-sulfonic acid |

| Propargyl-PEG-t-butyl ester |

| Propargyl-PEG-thiol |

| S-acetyl-PEG-Propargyl |

| t-Boc-aminooxy-PEG-Propargyl |

| t-Boc-N-Amido-PEG-Propargyl |

| Thalidomide-O-PEG-Propargyl |

| O-Nitrobenzyl Alcohol |

| DSS |

| BS3 |

| BS(PEG)5 |

| BS(PEG)9 |

| (methyl-PEG12)3-PEG4-maleimide (TMM(PEG)12) |

| MeO-PEG-OH 770 |

| MeO-PEG-propargyl 840 |

| BDT |

| Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2) |

| HMTETA |

| CuBr |

| Copper(II) sulfate (B86663) pentahydrate |

| Sodium ascorbate |

| 3-trimethylsilyl-2-propyn-1-ol |

| 2-bromoisobutyryl bromide |

| 2-bromopropionyl bromide |

| 1-bromoethyl benzene |

| methyl methacrylate (MMA) |

| xylene |

| tetrabutylammonium fluoride (B91410) (TBAF) |

| Triptonide |

| Sesaminol |

| Naltrexone |

Surface Modification for Biosensors and Microfluidic Devices

The functionalization of surfaces is a critical step in the fabrication of high-performance biosensors and microfluidic devices. This compound is an ideal reagent for this purpose, leveraging its dual functional groups to create precisely engineered interfaces.

The terminal propargyl group allows for the covalent immobilization of the PEG linker onto azide-functionalized surfaces through the highly efficient and bio-orthogonal CuAAC reaction. creative-biolabs.com This "click" reaction forms a stable triazole linkage, securely anchoring the molecule. cd-bioparticles.net Surfaces commonly modified include silicon, glass, and gold, which are first treated to introduce azide groups. Once the this compound is attached, the exposed terminal hydroxyl group becomes available for the subsequent conjugation of specific biorecognition elements, such as antibodies, enzymes, or nucleic acids. This layered approach ensures that the sensing molecules are oriented correctly and positioned away from the surface, enhancing their accessibility to target analytes and improving the sensitivity and specificity of the biosensor.

In microfluidic devices, controlling surface properties is essential to manage fluid flow and prevent the fouling of channels. The adsorption of biomolecules, particularly proteins, onto channel walls can severely degrade the performance of microfluidic systems. science.gov By coating the internal surfaces with this compound, a dense layer of hydrophilic PEG chains can be established. This PEG layer creates a hydration shell that effectively prevents the non-specific adsorption of proteins and cells, a critical feature for maintaining the performance of microfluidic chip electrophoresis (MCE) and other analytical systems. science.gov The propargyl group's ability to act as an adhesion promoter further enhances the stability of this protective coating on various substrates. multichemindia.com

Development of Bio-inert Surfaces

The creation of surfaces that resist non-specific biological interactions, known as bio-inert or anti-fouling surfaces, is a major goal in biomedical engineering. Such surfaces are crucial for medical implants, drug delivery systems, and diagnostic platforms to minimize foreign body response and improve performance. The PEG component of this compound is central to its effectiveness in creating these bio-inert layers.

When this compound molecules are tethered to a substrate, the flexible and hydrophilic PEG8 chains extend into the aqueous environment, creating a highly hydrated layer. This layer presents a steric barrier that repels the adsorption of proteins and other biomolecules. The mechanism relies on the entropic penalty associated with the displacement of structured water molecules and the compression of the PEG chains as a protein approaches the surface. This property is fundamental to preventing the bio-fouling that can compromise the function of implanted devices and in vitro diagnostic tools. polyacs.org Thiol-functionalized PEGs, a related class of molecules, are well-known for their ability to form self-assembling, protein-resistant monolayers on gold surfaces, and this compound provides a versatile alternative for surfaces amenable to azide-alkyne click chemistry. nih.gov

Diagnostic and Imaging Probe Development

This compound serves as a critical building block in the synthesis of sophisticated probes for molecular diagnostics and in vivo imaging. Its role as a flexible linker allows for the modular construction of complex molecules that can include a targeting moiety, a signaling component (like a fluorophore or radioisotope), and other functional groups.

In the development of optical imaging probes, the PEG linker's length and hydrophilicity are crucial for optimizing performance. Research has demonstrated that short PEG linkers, such as those in the PEG8 range, can improve the functionality of targeted optical imaging probes, for instance, those composed of a monoclonal antibody linked to a dye like indocyanine green. medkoo.com The linker provides sufficient separation between the large antibody and the imaging agent to prevent quenching or steric hindrance, thereby enhancing the signal.

The "clickable" alkyne group is instrumental in synthesizing these probes. For example, a targeting ligand like an RGD peptide or folic acid can be attached to a fluorescent probe via a PEG linker containing a propargyl group. unime.it This strategy allows for the specific targeting and visualization of tumor cells. The copper-free variant of click chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC), is particularly useful for in vivo applications like cell imaging, as it avoids the potential cytotoxicity of a copper catalyst. nih.gov Furthermore, PEG linkers are used in the enzymatic labeling of nucleic acid chains with nucleotide conjugates, forming the basis of sensitive diagnostic assays for detecting specific genetic sequences from pathogens or in clinical samples. google.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Propargyl-PEG8-alcohol Derivatives

Spectroscopic methods are indispensable for verifying the covalent structure of this compound and its reaction products. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed atomic-level information, confirming the successful synthesis and modification of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide distinct signatures corresponding to the different chemical environments of atoms within the molecule.

In ¹H NMR spectroscopy, the key functional groups of this compound exhibit characteristic chemical shifts. The terminal alkyne proton (–C≡C-H ) typically appears as a triplet around 2.4-2.5 ppm. The methylene (B1212753) protons adjacent to the alkyne (–O-CH₂ –C≡CH) are observed around 4.2 ppm, while the extensive ethylene (B1197577) glycol backbone (–O–CH₂ –CH₂ –O–) produces a large, overlapping signal in the 3.5-3.7 ppm region. The terminal alcohol proton (–OH ) can be observed, though its position may vary; using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent can help to resolve this peak, which appears consistently around 4.56 ppm for PEG derivatives. nih.gov

¹³C NMR provides complementary information. The carbons of the alkyne group (C ≡C H) typically resonate around 75 ppm and 80 ppm. The carbon atom of the methylene group attached to the propargyl moiety (–O–C H₂–C≡CH) is found near 58 ppm, while the carbons of the repeating ethylene glycol units appear in the range of 60-71 ppm.

The following table summarizes the expected ¹H NMR chemical shifts for this compound.

| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Alkyne | –C≡C-H | ~2.4 - 2.5 | Triplet (t) |

| Propargyl Methylene | –O-CH₂ –C≡CH | ~4.2 | Doublet (d) |

| PEG Backbone | –O–CH₂ –CH₂ –O– | ~3.5 - 3.7 | Multiplet (m) |

| Terminal Methylene | –CH₂ –OH | ~3.6 | Triplet (t) |

| Terminal Alcohol | –OH | Variable (or ~4.56 in DMSO-d₆) | Singlet (s) or Triplet (t) |

Data synthesized from typical values for propargyl and PEG moieties.

Analysis of these spectra allows researchers to confirm the integrity of the propargyl and hydroxyl termini, verify the length of the PEG chain, and characterize the structure of derivatives formed in subsequent reactions, such as those produced via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its derivatives, providing unequivocal evidence of successful conjugation. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the molecule's structure. For this compound, two primary fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the terminal alcohol's oxygen atom is a characteristic fragmentation pattern for alcohols. nih.gov

PEG Chain Fragmentation: The polyethylene (B3416737) glycol chain typically fragments via cleavage of the C-O or C-C bonds, resulting in a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit (–C₂H₄O). acs.org The fragmentation of deprotonated PEG ions is often dominated by intramolecular Sₙ2 reactions involving the terminal alkoxide. acs.org

| Ion Type | Description | Expected m/z (for C₁₇H₃₂O₈) |

| [M+H]⁺ | Protonated molecular ion | 365.21 |

| [M+Na]⁺ | Sodium adduct | 387.19 |

| [M-H₂O+H]⁺ | Ion from dehydration of terminal alcohol | 347.20 |

| Series | Ions from sequential loss of C₂H₄O units | [M+H - n*44]⁺ |

Theoretical m/z values.

Chromatographic Purification Techniques for Research Products

Following the synthesis or reaction of this compound, purification is essential to isolate the desired product from unreacted starting materials, catalysts, and byproducts. The hydrophilic and flexible nature of the PEG chain dictates the choice of chromatographic techniques.

Size-Exclusion Chromatography (SEC): This technique, also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic radius. nih.govresearchgate.net SEC is highly effective for separating PEGylated molecules from smaller, unreacted starting materials or byproducts. nih.govnih.gov It is a primary method for purifying the products of conjugation reactions where there is a significant change in molecular size. researchgate.netnih.gov

Ion-Exchange Chromatography (IEX): This method is applicable when this compound is derivatized with a charged molecule. IEX separates molecules based on their net charge. The neutral PEG chain can shield the charges on a conjugated protein or peptide, altering its interaction with the IEX stationary phase and enabling separation from the un-PEGylated form. nih.govresearchgate.net

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobic interactions, similar to RPC but under less denaturing conditions (using aqueous salt gradients). It can be used as a complementary technique to IEX for purifying protein conjugates of this compound. nih.govresearchgate.net

Theoretical and Computational Modeling in Reactivity Prediction and Design Optimization

Theoretical and computational modeling provides profound insights into the behavior of this compound at the molecular level, aiding in the prediction of reactivity and the rational design of its applications.

Reactivity Prediction: The primary reaction of the propargyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.com Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of this reaction. researchgate.net Studies suggest a complex mechanism that can involve dinuclear copper intermediates, where one copper atom binds to the alkyne as a σ-acetylide and a second copper atom coordinates as a π-complex, activating it for cycloaddition with an azide (B81097). researchgate.netresearchgate.netnih.gov These computational models help predict the reaction kinetics and the influence of different ligands and substrates on the catalytic cycle, enabling the optimization of reaction conditions. acs.orgresearchgate.net

Design Optimization: Molecular Dynamics (MD) simulations are widely used to study the conformational dynamics of PEG chains and PEGylated molecules in various environments. nih.govresearchgate.netnih.gov These simulations can predict how the this compound linker will behave in solution, how it influences the properties of a conjugated biomolecule, and how it interacts with surfaces or membranes. nih.govacs.org By simulating the PEG linker's radius of gyration, solvent accessible surface area, and interactions with other molecules, researchers can rationally design and select PEG linkers with optimal length, flexibility, and solubility for specific applications, such as in drug delivery systems or for creating PROTACs (PROteolysis TArgeting Chimeras). nih.govnih.govnih.gov This computational approach reduces the need for extensive trial-and-error experimentation. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Click Chemistry Methodologies

The propargyl group on Propargyl-PEG8-alcohol is a terminal alkyne, making it a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". axispharm.comcsmres.co.uk This reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage. csmres.co.uk However, the requirement of a copper catalyst, which can be cytotoxic, has limitations for applications within living systems. wikipedia.orgbiochempeg.com

This limitation has spurred the development of next-generation, copper-free click chemistry methodologies. chempep.com A leading alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comacs.org SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a metal catalyst. biochempeg.com While this compound is not directly used in SPAAC, its extensive use in CuAAC has highlighted the need for such catalyst-free alternatives, thus driving the field forward. Future research may focus on developing enzyme-mediated or photo-activated click reactions that could utilize terminal alkynes like the propargyl group in a catalyst-free manner, expanding the utility of this compound in live-cell imaging and in-vivo applications. rsc.org

| Methodology | Alkyne Type | Catalyst Required | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal (e.g., Propargyl) | Copper(I) | High efficiency and reaction speed | Catalyst cytotoxicity limits in-vivo use |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) (e.g., DBCO) | None | Biocompatible for in-vivo applications | Slower kinetics than CuAAC; synthesis of strained alkynes is complex |

Advanced PROTAC and ADC Linker Design

The linker connecting the two active moieties in Proteolysis Targeting Chimeras (PROTACs) and linking the payload to the antibody in Antibody-Drug Conjugates (ADCs) is a critical determinant of the therapeutic's efficacy, stability, and pharmacokinetic profile. nih.govfrontiersin.org this compound is an exemplary tool for advanced linker design due to its defined structure.

The PEG8 chain offers a precise linker length, which is crucial for establishing the optimal distance between the components of a PROTAC or ADC to ensure proper biological function. nih.govnih.gov Studies have shown that linker length significantly impacts the formation and stability of the ternary complex in PROTACs and the payload release efficiency in ADCs. frontiersin.orgnih.gov The hydrophilic nature of the PEG chain enhances the solubility of the entire conjugate, which is often a major challenge, and can shield the payload, improving stability and reducing aggregation. axispharm.combiochempeg.com The terminal propargyl and alcohol groups provide orthogonal handles for a modular or convergent synthesis approach, where different warheads, E3 ligase ligands, or payloads can be "clicked" onto the linker, facilitating the rapid generation of compound libraries for optimization. medchemexpress.com

| Structural Feature | Function in PROTAC/ADC Design | Research Finding |

|---|---|---|

| Propargyl Group | Provides a reactive handle for efficient CuAAC "click" conjugation. | Enables rapid and modular assembly of PROTAC/ADC libraries. |

| PEG8 Chain | Offers a fixed, hydrophilic spacer of a specific length (approx. 2.8 nm). | Linker length is a critical parameter for optimizing ternary complex formation and efficacy. researchgate.net |

| Hydroxyl Group | Allows for further derivatization or attachment to the second ligand/antibody. | Provides an orthogonal chemical handle for versatile synthesis strategies. |

Integration in Self-Assembled Systems and Nanotechnology

PEGylation, the process of attaching PEG chains to surfaces, is a foundational strategy in nanotechnology to improve the biocompatibility and circulation time of nanoparticles. nih.gov this compound can be incorporated into self-assembling systems like liposomes, micelles, or polymeric nanoparticles. nih.gov For instance, by conjugating it to a lipid (e.g., DSPE), an amphiphilic molecule is created that will self-assemble in an aqueous solution, forming nanoparticles with the propargyl groups displayed on the outer surface.

This "propargyl-presenting" surface serves as a versatile platform for post-assembly functionalization via click chemistry. nih.gov Researchers can attach a wide array of molecules to the nanoparticle surface without altering the core structure. This includes:

Targeting Ligands: Peptides, antibodies, or small molecules can be clicked on to direct the nanoparticle to specific cells or tissues.

Imaging Agents: Fluorescent dyes or contrast agents can be attached for diagnostic or tracking purposes.

Additional Therapeutics: A secondary drug can be conjugated to the surface, creating a combination therapy platform.

This approach allows for the precise control over the density and orientation of surface ligands, which is critical for optimizing biological interactions. nih.gov

Sustainable Synthesis Approaches for this compound

The growing emphasis on green chemistry in the pharmaceutical and chemical industries is driving research into more sustainable synthesis methods. rsc.orgmdpi.com Traditional synthesis of heterobifunctional PEGs often involves multiple protection/deprotection steps and purification by column chromatography, which consumes large volumes of organic solvents. mdpi.comresearchgate.net

Future research is focused on developing greener routes to produce this compound and similar compounds. Potential strategies include:

Biocatalysis: Utilizing enzymes to perform specific transformations, such as polymerization or end-group modification, can reduce the need for harsh reagents and improve selectivity. vapourtec.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, can improve yield and safety, and reduce solvent usage compared to batch processing. jddhs.com

Greener Solvents: Replacing traditional organic solvents with alternatives like water, supercritical CO₂, or bio-derived solvents can significantly reduce the environmental impact of the synthesis and purification processes. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as the selective monotosylation of symmetrical PEGs, reduces waste. researchgate.net

Adopting these principles can lead to a more cost-effective and environmentally benign manufacturing process for this important chemical building block. jddhs.com

High-Throughput Screening of this compound Conjugates

The modularity and efficiency of click chemistry make this compound an ideal linker for constructing large chemical libraries for high-throughput screening (HTS). csmres.co.uknih.gov In drug discovery, particularly for PROTACs and ADCs, thousands of variations may need to be tested to find a candidate with the optimal combination of potency, selectivity, and stability. nih.govnih.gov

Using automated liquid handling platforms, libraries of conjugates can be rapidly synthesized in microtiter plates. nih.gov For example, a single batch of a warhead-Propargyl-PEG8-alcohol intermediate can be reacted with an array of different azide-functionalized E3 ligase ligands to generate a focused PROTAC library. These libraries can then be directly screened in biological assays to identify lead compounds. This approach significantly accelerates the drug discovery and optimization cycle by allowing researchers to systematically explore the impact of different components attached to the central this compound scaffold. nih.gov

Q & A

Q. How to align this compound research with FAIR data principles?

- Methodology :

- Metadata Annotation : Use standardized formats (e.g., JSON-LD) to describe experimental conditions.

- Repository Uploads : Deposit spectra, chromatograms, and synthesis protocols in domain-specific databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.